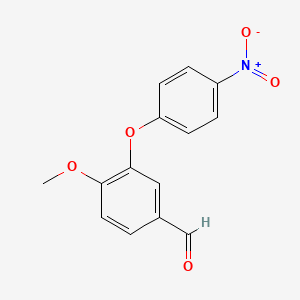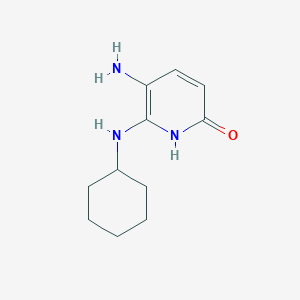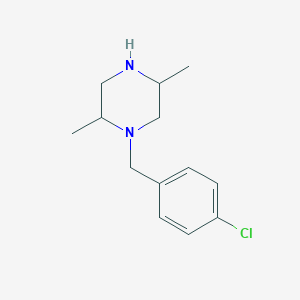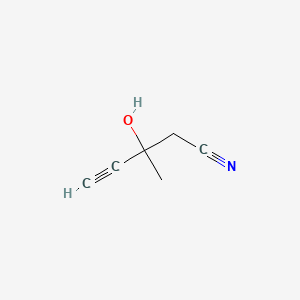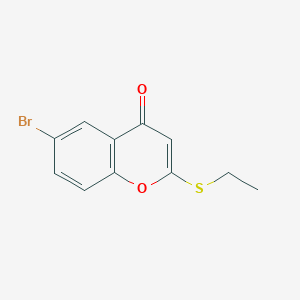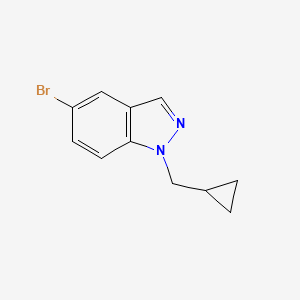
5-Bromo-1-(cyclopropylmethyl)-1H-indaZole
Übersicht
Beschreibung
5-Bromo-1-(cyclopropylmethyl)-1H-indaZole is a heterocyclic compound that features a bromine atom at the 5th position and a cyclopropylmethyl group at the 1st position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole typically involves the bromination of 1-cyclopropylmethyl-1H-indazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(cyclopropylmethyl)-1H-indaZole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the indazole ring .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(cyclopropylmethyl)-1H-indaZole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-indaZole involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-1-methyl-1H-indazole
- 5-bromo-1-ethyl-1H-indazole
- 5-bromo-1-propyl-1H-indazole
Uniqueness
5-Bromo-1-(cyclopropylmethyl)-1H-indaZole is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other alkyl-substituted indazoles. This can result in different biological activities and reactivity patterns, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H11BrN2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
5-bromo-1-(cyclopropylmethyl)indazole |
InChI |
InChI=1S/C11H11BrN2/c12-10-3-4-11-9(5-10)6-13-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI-Schlüssel |
LDOUIQIWJYFNAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C3=C(C=C(C=C3)Br)C=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
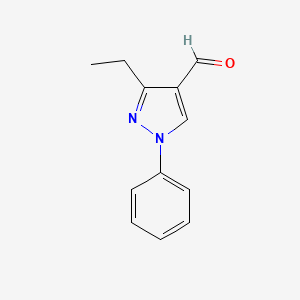
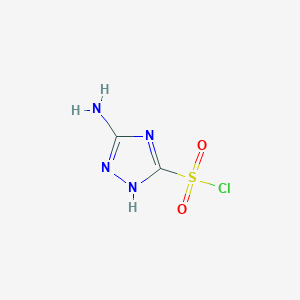
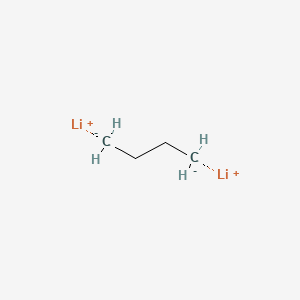
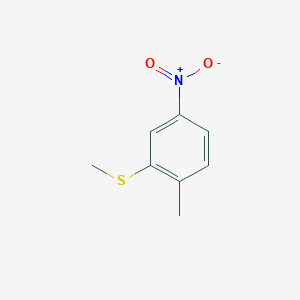
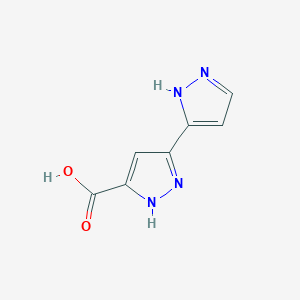
![3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)
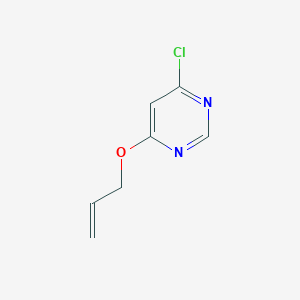
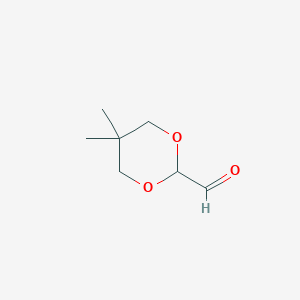
![[3,4'-Bipyridin]-3'-amine,6'-chloro-2,5'-difluoro-](/img/structure/B8677451.png)
